molecular formula C17H19N5O3 B11555925 N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11555925
M. Wt: 341.4 g/mol
InChI Key: OIBDLQPGHBFJIN-XDHOZWIPSA-N
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Description

N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-(Diethylamino)-5-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of the corresponding amine from the Schiff base.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]pyridine-3-carbohydrazide is unique due to the presence of both diethylamino and nitro groups, which confer distinct electronic properties. These properties enhance its potential as a versatile ligand in coordination chemistry and its utility in various scientific applications.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(E)-[2-(diethylamino)-5-nitrophenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H19N5O3/c1-3-21(4-2)16-8-7-15(22(24)25)10-14(16)12-19-20-17(23)13-6-5-9-18-11-13/h5-12H,3-4H2,1-2H3,(H,20,23)/b19-12+

InChI Key

OIBDLQPGHBFJIN-XDHOZWIPSA-N

Isomeric SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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